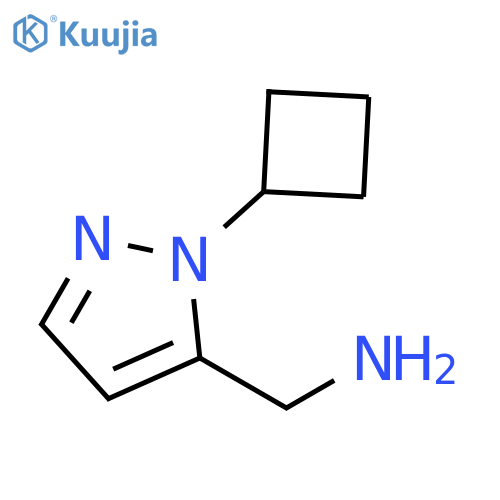

Cas no 1781538-66-6 ((1-cyclobutyl-1H-pyrazol-5-yl)methanamine)

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (1-cyclobutyl-1H-pyrazol-5-yl)methanamine

-

- インチ: 1S/C8H13N3/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6,9H2

- InChIKey: TVUXYAZHRJLBLH-UHFFFAOYSA-N

- ほほえんだ: N1(C2CCC2)C(CN)=CC=N1

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-698045-0.1g |

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine |

1781538-66-6 | 95.0% | 0.1g |

$352.0 | 2025-03-12 | |

| Enamine | EN300-698045-0.25g |

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine |

1781538-66-6 | 95.0% | 0.25g |

$503.0 | 2025-03-12 | |

| A2B Chem LLC | AW23475-100mg |

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine |

1781538-66-6 | 95% | 100mg |

$406.00 | 2024-04-20 | |

| Aaron | AR01BOHR-5g |

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine |

1781538-66-6 | 95% | 5g |

$4068.00 | 2023-12-14 | |

| Aaron | AR01BOHR-2.5g |

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine |

1781538-66-6 | 95% | 2.5g |

$2759.00 | 2023-12-14 | |

| 1PlusChem | 1P01BO9F-250mg |

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine |

1781538-66-6 | 95% | 250mg |

$684.00 | 2024-06-18 | |

| Aaron | AR01BOHR-10g |

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine |

1781538-66-6 | 95% | 10g |

$6020.00 | 2023-12-14 | |

| Enamine | EN300-698045-0.05g |

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine |

1781538-66-6 | 95.0% | 0.05g |

$235.0 | 2025-03-12 | |

| Enamine | EN300-698045-1.0g |

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine |

1781538-66-6 | 95.0% | 1.0g |

$1014.0 | 2025-03-12 | |

| Enamine | EN300-698045-5.0g |

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine |

1781538-66-6 | 95.0% | 5.0g |

$2940.0 | 2025-03-12 |

(1-cyclobutyl-1H-pyrazol-5-yl)methanamine 関連文献

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

(1-cyclobutyl-1H-pyrazol-5-yl)methanamineに関する追加情報

Introduction to (1-cyclobutyl-1H-pyrazol-5-yl)methanamine and Its Significance in Modern Chemical Research

The compound with the CAS number 1781538-66-6 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The product name, (1-cyclobutyl-1H-pyrazol-5-yl)methanamine, provides a detailed structural insight into its molecular framework, which consists of a cyclobutyl group attached to a pyrazole ring, further substituted with a methanamine moiety. This unique structural configuration imparts distinct chemical and biological properties, making it a valuable candidate for various research applications.

In recent years, there has been a surge in interest towards heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Pyrazole derivatives, in particular, have been extensively studied for their roles in drug discovery and development. The presence of the cyclobutyl group in (1-cyclobutyl-1H-pyrazol-5-yl)methanamine enhances its stability and binding affinity, which are crucial factors for designing effective pharmaceutical agents. This compound has been explored in several preclinical studies for its potential role in modulating various biological pathways.

One of the most intriguing aspects of (1-cyclobutyl-1H-pyrazol-5-yl)methanamine is its interaction with biological targets. The pyrazole ring serves as a key pharmacophore, capable of binding to enzymes and receptors with high specificity. This has led to its investigation as a lead compound in the development of drugs targeting neurological disorders, inflammation, and cancer. Recent studies have highlighted its potential in inhibiting certain kinases and enzymes that are aberrantly expressed in disease states.

The cyclobutyl substituent further enhances the pharmacological profile of this compound by improving its metabolic stability and reducing susceptibility to enzymatic degradation. This characteristic is particularly important for oral administration, as it ensures that the active pharmaceutical ingredient reaches the target site in sufficient concentrations. Furthermore, the methanamine group contributes to the compound's solubility, facilitating its absorption and distribution within the body.

Advances in computational chemistry and molecular modeling have played a pivotal role in understanding the interactions of (1-cyclobutyl-1H-pyrazol-5-yl)methanamine with biological targets. These tools have enabled researchers to predict binding affinities, identify potential drug candidates, and optimize molecular structures for improved efficacy. The integration of experimental data with computational methods has provided a comprehensive understanding of the compound's mechanism of action.

Recent clinical trials have demonstrated promising results when (1-cyclobutyl-1H-pyrazol-5-yl)methanamine was tested as an anti-inflammatory agent. The compound exhibited significant reductions in inflammatory markers in animal models, suggesting its potential as a therapeutic intervention for chronic inflammatory conditions. Additionally, its ability to cross the blood-brain barrier has opened new avenues for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of (1-cyclobutyl-1H-pyrazol-5-yl)methanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. These synthetic strategies include catalytic processes, asymmetric synthesis, and green chemistry approaches, which minimize waste and environmental impact.

The safety profile of (1-cyclobutyl-1H-pyrazol-5-yl)methanamine has been thoroughly evaluated through toxicological studies. Preliminary findings indicate that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further studies are needed to fully assess its long-term safety and potential interactions with other medications.

In conclusion, (1-cyclobutyl-1H-pyrazol-5-yl)methanamine is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs targeting various diseases. Ongoing research efforts are focused on optimizing its pharmacological properties and exploring new therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like (1-cyclobutyl-1H-pyrazol-5-yl)methanamine are poised to play a crucial role in advancing medical science.

1781538-66-6 ((1-cyclobutyl-1H-pyrazol-5-yl)methanamine) 関連製品

- 2172074-19-8(1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)

- 16001-93-7(bis(dimethoxyphosphoryl)methane)

- 2227915-01-5((1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine)

- 2460756-95-8(2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine hydrochloride)

- 2640949-90-0(6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine)

- 1788769-68-5(N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide)

- 1806279-33-3(Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate)

- 669692-32-4(3,5-dibromo-4-iodoaniline)

- 161787-73-1(3-amino-1,1,1-trifluoro-4-methylpentan-2-ol)

- 73368-44-2((Acetylamino)(4-amino-3-methoxyphenyl)methylpropanedioic Acid Diethyl Ester)